molecular formula C7H7BrO B1280546 3-Bromo-5-methylphenol CAS No. 74204-00-5

3-Bromo-5-methylphenol

Cat. No.: B1280546
CAS No.: 74204-00-5
M. Wt: 187.03 g/mol
InChI Key: OTUYBYTUBWJBLO-UHFFFAOYSA-N
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Description

3-Bromo-5-methylphenol is an organic compound with the molecular formula C7H7BrO. It is a brominated derivative of methylphenol (cresol) and is known for its distinct chemical properties and applications. This compound is often used in various chemical reactions and has significant industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-methylphenol can be synthesized through the bromination of 5-methylphenol (m-cresol). The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The process ensures high yield and purity of the product, which is essential for its subsequent applications in various industries.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dehalogenated products or other reduced forms.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Dehalogenated phenols or other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Biological Activities

3-Bromo-5-methylphenol exhibits various biological activities that make it a subject of interest in pharmacological research:

  • Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial and antifungal properties, making it valuable for developing new antimicrobial agents.
  • Anticancer Activity : Research has shown that derivatives of bromophenols, including this compound, can inhibit cell growth in various human cancer cell lines. For example, it has been reported to induce mitochondrial apoptosis in cancer cells and inhibit tumor angiogenesis .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of several bromophenols on human cancer cell lines. This compound demonstrated significant inhibition against human cervical carcinoma (HeLa) and lung adenocarcinoma (A549) cells, indicating its potential as an anticancer agent.

Industrial Applications

The compound is utilized in several industrial processes:

  • Intermediate for Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Dyes and Specialty Chemicals : The compound is also used in manufacturing dyes and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylphenol involves its interaction with specific molecular targets. The bromine atom and the phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological and chemical activities. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    3-Methylphenol (m-cresol): A precursor in the synthesis of 3-Bromo-5-methylphenol.

    4-Bromo-3-methylphenol: Another brominated derivative with different substitution patterns.

    2-Bromo-5-methylphenol: A positional isomer with bromine at a different location on the aromatic ring.

Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. Its position-specific bromine atom makes it suitable for targeted chemical reactions and applications that other isomers may not efficiently perform.

Biological Activity

3-Bromo-5-methylphenol (CAS No. 74204-00-5) is a brominated phenolic compound that has garnered attention due to its diverse biological activities. This article synthesizes available research findings on the biological properties of this compound, emphasizing its potential applications in medicinal chemistry.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC7H7BrO
Molecular Weight187.034 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point249.3 ± 20.0 °C
Melting Point61-62 °C

These properties suggest that this compound is a stable compound suitable for various chemical reactions and applications in pharmaceuticals .

Antimicrobial Properties

Research indicates that brominated phenols, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various bromophenols against a range of pathogenic bacteria, suggesting their potential as natural preservatives or therapeutic agents against infections .

Enzyme Inhibition

One of the most promising aspects of this compound is its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs) and acetylcholinesterase (AChE). The inhibition constants (Ki) for this compound against these enzymes have been reported to be competitive, with values indicating strong binding affinity:

  • hCA I : Ki values ranging from 2.53 ± 0.25 to 25.67 ± 4.58 nM
  • hCA II : Ki values ranging from 1.63 ± 0.11 to 15.05 ± 1.07 nM
  • AChE : Ki values ranging from 6.54 ± 1.03 to 24.86 ± 5.30 nM

These findings suggest that this compound could be explored for therapeutic applications in treating conditions such as glaucoma and neurodegenerative diseases like Alzheimer’s .

Case Studies and Research Findings

  • Anticancer Activity : A study isolated several bromophenolic compounds from marine algae, including derivatives similar to this compound, which demonstrated anticancer properties by inducing apoptosis in cancer cell lines .
  • Antidiabetic Effects : Another investigation reported that bromophenols could inhibit aldose reductase, an enzyme implicated in diabetic complications, thereby suggesting potential benefits for diabetic patients .
  • Toxicological Considerations : While exploring its biological activities, it is crucial to consider the toxicological profile of brominated compounds. Studies have shown that organohalogens can bioaccumulate and may pose health risks due to endocrine disruption and potential carcinogenicity . Thus, further pharmacological studies are warranted to establish safety profiles for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-methylphenol in laboratory settings?

  • Methodology : Direct bromination of 5-methylphenol using brominating agents like N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acid catalysts (e.g., FeBr₃). Optimization of reaction temperature (typically 0–50°C) and solvent polarity (e.g., dichloromethane or acetic acid) is critical to control regioselectivity . Alternative routes may involve halogen exchange or substitution reactions, though cost and scalability should be evaluated .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic proton environments and substituent effects (e.g., deshielding from bromine).
  • X-ray Crystallography : For definitive solid-state conformation analysis, as demonstrated for structurally related brominated phenols .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization) and detect byproducts .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • Use flame-retardant lab coats, nitrile gloves, and chemical-resistant goggles.
  • Ensure local exhaust ventilation to minimize inhalation risks.
  • Store at 0–6°C in amber glass to prevent degradation, and avoid contact with oxidizing agents .
  • Refer to SDS guidelines for spill management and waste disposal .

Advanced Research Questions

Q. How do bromine and methyl substituents influence the electronic properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy formula to model electron density distribution and local kinetic-energy density. This reveals bromine’s electron-withdrawing effect (-I) and the methyl group’s electron-donating (+I) impact on aromatic ring reactivity .
  • Hammett Constants : Quantify substituent effects on reaction rates in electrophilic aromatic substitution (e.g., nitration or sulfonation) .

Q. What are the challenges in resolving contradictory data on the regioselectivity of this compound in cross-coupling reactions?

  • Methodology :

  • Comparative Kinetic Studies : Monitor reaction intermediates via time-resolved UV-Vis or mass spectrometry to identify competing pathways.
  • Computational Mechanistic Analysis : Use DFT to map energy barriers for different coupling pathways (e.g., Suzuki vs. Buchwald-Hartwig) .
  • Isotopic Labeling : Track bromine displacement using ⁸¹Br NMR to clarify steric vs. electronic dominance .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

  • Methodology :

  • Functionalization : Introduce trifluoromethyl or boronic acid groups via palladium-catalyzed coupling (e.g., Miyaura borylation) for drug candidate libraries .
  • Biological Assays : Evaluate derivatives for antibacterial or enzyme inhibition activity using microplate assays (e.g., MIC determination against S. aureus) .

Q. What advanced techniques are suitable for studying the environmental persistence of this compound?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Detect degradation products in simulated environmental matrices (e.g., soil or water).
  • Ecotoxicity Testing : Use Daphnia magna or algal growth inhibition assays to assess acute toxicity (LC₅₀/EC₅₀) .

Q. Data Contradictions and Resolution

  • Synthesis Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may arise from impurities in starting materials or incomplete bromination. Mitigate via pre-purification of 5-methylphenol and strict moisture control .
  • Divergent Reactivity in Cross-Coupling : Conflicting regioselectivity in Sonogashira couplings could stem from solvent polarity effects. Polar aprotic solvents (DMF) favor para-substitution, while non-polar solvents (toluene) enhance meta-selectivity .

Properties

IUPAC Name

3-bromo-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUYBYTUBWJBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505632
Record name 3-Bromo-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74204-00-5
Record name 3-Bromo-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methylphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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